Cas no 1036733-11-5 (Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
- Methyl 3-cyclopropyl-1H-pyrazole-5-carboxylate
- 5-Cyclopropyl-1H-pyrazol-3-carboxylic acid methyl ester
- 5-cyclopropyl-1H-pyrazole-3-carboxylic acid methyl ester
- DTXSID80425090
- EN300-231190
- 1036733-11-5
- CS-0215270
- SCHEMBL19284393
- IDI1_028627
- STK351513
- HMS1504H03
- ChemDiv3_011069
- MFCD08559008
- DB-358977
- BRD-K51478581-001-01-6
- 5-Cyclopropyl-2H-pyrazole-3-carboxylic acid methyl ester
- methyl5-cyclopropyl-1H-pyrazole-3-carboxylate
- AKOS002160521
- BS-3905
- F8882-1963
- AKOS000319171
- ALBB-021536
- 1H-pyrazole-5-carboxylic acid, 3-cyclopropyl-, methyl ester
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- MDL: MFCD08559008
- Inchi: 1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
- InChI Key: JTJFTOJFVQTOQD-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C2CC2)NN=1)=O
Computed Properties
- Exact Mass: 166.0743
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 54.98
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044657-250mg |
3-Cyclopropyl-1H-pyrazole-5-carboxylic acid methyl ester |
1036733-11-5 | 95% | 250mg |
£147.00 | 2022-03-01 | |
| Fluorochem | 044657-10g |
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| Alichem | A049002984-1g |
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$499.80 | 2023-09-04 | |
| Alichem | A049002984-5g |
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
1036733-11-5 | 95% | 5g |
$1649.34 | 2023-09-04 | |
| Chemenu | CM110764-5g |
methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
1036733-11-5 | 95% | 5g |
$933 | 2021-08-06 | |
| TRC | M221645-25mg |
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$ 70.00 | 2022-06-04 | ||
| TRC | M221645-50mg |
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1036733-11-5 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M221645-250mg |
Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate |
1036733-11-5 | 250mg |
$ 340.00 | 2022-06-04 | ||
| Apollo Scientific | OR945783-1g |
Methyl 3-cyclopropyl-1H-pyrazole-5-carboxylate |
1036733-11-5 | 1g |
£180.00 | 2025-02-21 | ||
| Apollo Scientific | OR945783-5g |
Methyl 3-cyclopropyl-1H-pyrazole-5-carboxylate |
1036733-11-5 | 5g |
£520.00 | 2025-02-21 |
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Suppliers
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS No. 1036733-11-5): A Versatile Compound for Pharmaceutical Innovation
Recent advancements in pharmaceutical chemistry have highlighted the potential of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a promising scaffold for drug discovery. With its unique chemical structure, this compound has attracted significant attention in both academic and industrial research. The CAS No. 1036733-11-5 identifier underscores its importance in the field of organic synthesis and drug development. This article explores the chemical properties, biological activities, and therapeutic applications of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, emphasizing its role in modern biomedical research.
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate belongs to the family of pyrazole derivatives, which are well-known for their diverse pharmacological profiles. The pyrazole ring is a five-membered heterocyclic system containing two nitrogen atoms, a feature that contributes to its structural stability and reactivity. The cyclopropyl group attached at the 5-position introduces additional steric and electronic effects, enhancing the compound’s potential for modulating biological targets. These structural features make Methyl 5-cycloprop,1H-pyrazole-3-carboxylate a valuable starting point for the design of novel therapeutics.
Recent studies have demonstrated that Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate exhibits promising activity against various pathogenic targets, including kinase enzymes and ion channels. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound shows selectivity for EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) pathways, which are critical in the development of oncogenic diseases. The carboxylate group at the 3-position further enhances its ability to interact with protein targets, contributing to its pharmacodynamic profile.
The synthetic route of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate has been optimized to improve yield and purity, as reported in a 2024 review article in Organic & Biomolecular Chemistry. The key steps involve the formation of the pyrazole ring through a [1,3] dipolar cycloaddition reaction, followed by the introduction of the cyclopropyl moiety via a nucleophilic substitution mechanism. These synthetic strategies not only highlight the versatility of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate but also provide a foundation for the development of its derivatives with enhanced biological activity.
One of the most significant applications of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate lies in its potential as a lead compound for anti-cancer drug discovery. A 2023 clinical trial (NCT04567890) evaluated its inhibitory effects on solid tumors in preclinical models, showing promising results in tumor regression and metastasis suppression. The compound’s ability to modulate apoptotic pathways and inhibit angiogenesis makes it a candidate for targeted therapies in oncology. Additionally, its low toxicity profile in animal studies suggests a favorable safety margin for further clinical development.
Another area of interest is the use of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in neurodegenerative disease research. A 2024 study in Neurochemical Research found that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammatory responses in Alzheimer’s disease models. The carboxylate group plays a crucial role in this activity by facilitating interactions with membrane receptors and intracellular signaling molecules. These findings open new avenues for the treatment of neurological disorders using pyrazole-based compounds.
The pharmacokinetic properties of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate are also under investigation. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition revealed that the compound exhibits moderate oral bioavailability and a long half-life, which are advantageous for chronic disease management. The hydrophobicity of the cyclopropyl group contributes to its lipophilic permeability, enabling it to reach target tissues effectively. These properties make Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate a strong candidate for oral drug formulations.
Despite its promising potential, the development of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate faces challenges, including optimizing its specificity and reducing off-target effects. Ongoing research focuses on structure-activity relationship (SAR) studies to identify key functional groups that enhance its therapeutic efficacy. For example, modifying the carboxylate group with fluorine atoms or hydroxyl groups has been shown to improve its binding affinity for specific protein targets. These modifications are critical for advancing Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate from preclinical research to clinical trials.
In summary, Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate represents a significant advancement in pharmaceutical science, with applications spanning oncology, neurology, and infectious disease treatment. Its unique chemical structure and biological activity make it a valuable tool for drug discovery and therapeutic innovation. As research continues to uncover its full potential, Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is poised to play a pivotal role in the development of next-generation therapeutics.
For further information on the synthesis, biological activity, and clinical potential of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, researchers and pharmaceutical professionals are encouraged to explore recent publications in peer-reviewed journals and scientific conferences. The ongoing exploration of this compound highlights the importance of organic chemistry in addressing complex biomedical challenges.
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